molecular formula C10H16S B8679160 2-Norbornanethione, 1,3,3-trimethyl- CAS No. 875-06-9

2-Norbornanethione, 1,3,3-trimethyl-

Cat. No.: B8679160
CAS No.: 875-06-9
M. Wt: 168.30 g/mol
InChI Key: LZCJFUYIXHJWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Norbornanethione, 1,3,3-trimethyl- (CAS 875-06-9) is a bicyclic organosulfur compound with the molecular formula C₁₀H₁₄S. It features a norbornane skeleton substituted with three methyl groups at the 1,3,3-positions and a thione (C=S) functional group at position 2. This compound is structurally related to terpenoid derivatives, sharing similarities with fenchone and fenchol but distinguished by its sulfur-containing moiety.

Properties

CAS No.

875-06-9

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptane-2-thione

InChI

InChI=1S/C10H16S/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3

InChI Key

LZCJFUYIXHJWPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=S)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group Variations

2-Norbornanone (Fenchone)
  • Structure: 1,3,3-Trimethyl-2-norbornanone (C₁₀H₁₆O) replaces the thione group with a ketone (C=O).
  • Properties : Fenchone is a major component of essential oils (e.g., Foeniculum vulgare) and has a characteristic camphor-like odor. Its boiling point (~201–202°C) is lower than the thione derivative due to reduced molecular weight and polarity differences.
  • Applications : Widely used in fragrances, flavorings, and traditional medicine .
1,3,3-Trimethyl-2-Norbornanol
  • Structure : Features a hydroxyl (-OH) group at position 2 (C₁₀H₁₈O).
  • Properties : This alcohol derivative is listed as an inert pesticide ingredient, indicating low acute toxicity and stability in formulations.
  • Applications: Used in agrochemicals as a non-reactive carrier or solvent .
Fenchyl Acetate
  • Structure : Ester derivative of fenchol (C₁₂H₂₀O₂).
  • Properties : Higher molecular weight and volatility compared to the thione.
  • Applications : Employed in perfumery and flavoring due to its fruity, herbal aroma .
Parent Hydrocarbon: 1,3,3-Trimethylnorbornane
  • Structure : Lacks functional groups (C₁₀H₁₈).
  • Properties: Non-polar, with applications as a solvent or intermediate in hydrocarbon synthesis .

Substituent Position Isomers

Bicyclo[2.2.1]heptane-2-thione, 1,7,7-Trimethyl-
  • Structure : Methyl groups at 1,7,7-positions (CAS 7519-74-6).
  • Comparison : The altered substituent positions induce steric and electronic differences. For example, 1,7,7-trimethyl substitution may reduce ring strain compared to 1,3,3-trimethyl, affecting reactivity in cycloaddition reactions .

Stereochemical Variants

(-)-Fenchone
  • Structure : (1R,4S)-enantiomer of fenchone.
  • Properties : Exhibits distinct optical rotation and enantioselective interactions in biological systems.
  • Applications : Preferred in high-purity flavorings due to its specific sensory profile .

Data Tables

Table 1: Molecular and Functional Group Comparison

Compound Molecular Formula Functional Group CAS Number Key Applications
2-Norbornanethione, 1,3,3-trimethyl- C₁₀H₁₄S Thione (C=S) 875-06-9 Synthetic chemistry
Fenchone C₁₀H₁₆O Ketone (C=O) 1195-79-5 Fragrances, flavors
1,3,3-Trimethyl-2-norbornanol C₁₀H₁₈O Alcohol (-OH) 1632-73-1 Pesticide inert ingredient
Fenchyl acetate C₁₂H₂₀O₂ Ester (OAc) 13851-11-1 Perfumery
1,3,3-Trimethylnorbornane C₁₀H₁₈ Hydrocarbon 6248-88-0 Solvent

Table 2: Boiling Points and Physicochemical Properties*

Compound Boiling Point (°C) Polarity Notable Reactivity
2-Norbornanethione, 1,3,3-trimethyl- ~241 (est.) Moderate Nucleophilic at sulfur
Fenchone 201–202 High Ketone oxidation
1,3,3-Trimethyl-2-norbornanol ~220 (est.) High Esterification
Fenchyl acetate ~250 (est.) Low Hydrolysis

*Estimated values based on structural analogs and chromatographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.